molecular formula C19H22FN3O4S B2976338 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 1251631-10-3

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2976338
CAS No.: 1251631-10-3
M. Wt: 407.46
InChI Key: JHAQJPCFNFXUDG-UHFFFAOYSA-N
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Description

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with an azepane-1-sulfonyl group at the 5-position and an acetamide linker connected to a 3-fluorophenyl moiety. The azepane-1-sulfonyl group likely enhances metabolic stability, while the fluorinated phenyl ring may influence lipophilicity and target binding .

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c20-15-6-5-7-16(12-15)21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQJPCFNFXUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the azepane-1-sulfonyl group: This step involves sulfonylation of the azepane ring, which can be carried out using sulfonyl chlorides under basic conditions.

    Attachment of the 3-fluorophenyl group: This is typically done via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Could be used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Position(s) Key Features
Target: N-(3-fluorophenyl) C19H21FN3O4S* ~421.4* 3-F on phenyl Hypothesized balance of lipophilicity and electronic effects.
Analog 1: N-(2-chloro-4-fluorophenyl) C19H21ClFN3O4S 441.9 2-Cl, 4-F on phenyl Higher molecular weight due to Cl; potential steric hindrance at 2-position.
Analog 2: N-(3-ethylphenyl) C21H27N3O4S 417.5 3-Et on phenyl Increased hydrophobicity from ethyl group; reduced electronegativity.
Analog 3: N-(2,5-difluorophenyl) C19H21F2N3O4S 425.5 2-F, 5-F on phenyl Dual fluorine substitution may enhance metabolic stability and binding.

Key Insights:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (F, Cl): Fluorine and chlorine substituents (e.g., Analog 1 and 3) increase electronegativity and may enhance interactions with polar residues in biological targets. Chlorine’s larger atomic radius (vs. Hydrophobic Groups (Ethyl): The ethyl group in Analog 2 increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Structural Flexibility and Bioactivity :

  • The azepane-1-sulfonyl group common to all analogs likely contributes to conformational rigidity and protease resistance.
  • Substitutions at the phenyl ring’s meta position (e.g., 3-F in the target) may optimize steric compatibility with target proteins compared to ortho or para positions .

Synthetic Accessibility :

  • Yields for similar acetamide derivatives (e.g., ) range from 68–88%, suggesting efficient synthetic routes for this class of compounds .

Notes

Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Methodological Considerations : Structural analyses (e.g., NMR, X-ray crystallography) for analogs likely employed tools like SHELX software, widely used for small-molecule refinement .

Biological Activity

The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}F N3_{3}O3_{3}S
  • Molecular Weight : Approximately 327.38 g/mol

The structure includes:

  • An azepane sulfonyl group
  • A dihydropyridine ring
  • A fluorophenylacetamide moiety

Preliminary studies suggest that the compound may function as an enzyme inhibitor or modulator of receptor activity. Its mechanism of action likely involves binding to active sites on enzymes or receptors, influencing various biochemical pathways and cellular processes.

Anticancer Activity

Research has indicated that compounds with similar structural features often exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that derivatives similar to this compound can effectively reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma cells) .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
Compound AA54910Apoptosis induction
Compound BA54915Cell cycle arrest
Target CompoundA54912Enzyme inhibition

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. It was found to exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. This suggests a potential role in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Klebsiella pneumoniae8 µg/mL

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of the compound on A549 cells, comparing it with standard chemotherapeutics like cisplatin. The results indicated that the target compound reduced cell viability significantly, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy Assessment : Another study screened various derivatives for their effectiveness against resistant bacterial strains. The target compound showed promising results, particularly against Staphylococcus aureus, indicating its potential for further development as an antimicrobial agent.

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